8-Bromo-2-chloro-7-methylquinazolin-4-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2-chloro-7-methylquinazolin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-4-nitroaniline and 2-bromo-4-nitroaniline.
Nitration: The starting materials undergo nitration to introduce the nitro group.
Reduction: The nitro group is then reduced to an amine group using reducing agents like iron powder or tin chloride.
Cyclization: The resulting amine undergoes cyclization with formamide or other suitable reagents to form the quinazoline ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rate .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-2-chloro-7-methylquinazolin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinazoline derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
8-Bromo-2-chloro-7-methylquinazolin-4-amine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.
Chemical Research: It serves as a precursor for the synthesis of more complex quinazoline derivatives, which are of interest in chemical research.
Mechanism of Action
The mechanism of action of 8-Bromo-2-chloro-7-methylquinazolin-4-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-nitroaniline
- 2-Bromo-4-nitroaniline
- 7-Methylquinazolin-4-amine
Uniqueness
8-Bromo-2-chloro-7-methylquinazolin-4-amine is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity. This makes it a valuable compound for the synthesis of novel derivatives with potential therapeutic applications .
Properties
Molecular Formula |
C9H7BrClN3 |
---|---|
Molecular Weight |
272.53 g/mol |
IUPAC Name |
8-bromo-2-chloro-7-methylquinazolin-4-amine |
InChI |
InChI=1S/C9H7BrClN3/c1-4-2-3-5-7(6(4)10)13-9(11)14-8(5)12/h2-3H,1H3,(H2,12,13,14) |
InChI Key |
YHRPLHUVRBGDLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=NC(=N2)Cl)N)Br |
Origin of Product |
United States |
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